molecular formula C16H20N2O4 B039633 tert-Butyloxycarbonyltryptophan CAS No. 112525-72-1

tert-Butyloxycarbonyltryptophan

Cat. No. B039633
CAS RN: 112525-72-1
M. Wt: 304.34 g/mol
InChI Key: NFVNYBJCJGKVQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Boc-Tryptophan involves the tert-butylation of free tryptophan under specific conditions, leading to the formation of 2,5,7-tri-tert-butyltryptophan as a main product. The process is influenced by the conditions of acidolytic cleavage of protecting groups that are based on a tert-butyl moiety. The structural elucidation of tert-butylated products has been achieved through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy (Löw et al., 1978).

Molecular Structure Analysis

The molecular structure of tert-Butyloxycarbonyltryptophan and its derivatives has been extensively studied, revealing insights into their chemical behavior and reactivity. The tert-butylation of the tryptophan indole ring during the removal of tert-butyloxycarbonyl groups under various conditions indicates the incorporation of tert-butyl groups, as measured by 1H-NMR techniques. The rate and specificity of tert-butylation are highly dependent on the cleaving reagents used and the environment of the tryptophan residue in the peptide chain (Löw et al., 1978).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including side-reactions in peptide synthesis, where Nin-tert-butyltryptophan derivatives are formed as the main products. These reactions and the subsequent formation of tert-butylated tryptophan derivatives have been elucidated through a combination of synthesis approaches and spectroscopic analysis (Jaeger et al., 1978).

Physical Properties Analysis

The physical properties of this compound, including its stability under various conditions and its reactivity towards different reagents, play a crucial role in its application in peptide synthesis. Improved methods for the solid-phase synthesis of tryptophan-containing peptides, using Nα-t-Butyloxycarbonyl-Ni-formyltryptophan, have demonstrated the compound's resistance against oxidation and its utility in peptide synthesis (Ohno et al., 1973).

Scientific Research Applications

  • Versatile Building Blocks : Tert-Butyl Phenylazocarboxylates, related to tert-butoxycarbonyl compounds, are versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions to modify the benzene ring, which is useful in creating diverse organic compounds (Jasch, Höfling, & Heinrich, 2012).

  • Therapeutic Applications : 2,5,7-tri-tert-butyltryptophan, a derivative of tert-butyloxycarbonyltryptophan, has potential therapeutic applications, especially in treating neuropathic pain (Löw et al., 1978).

  • Rapid Acylation of Amines : Tert-Butyl aminocarbonate, another derivative, is effective in rapidly acylating amines in both organic and aqueous solutions. This offers a new method for preparing amides, which are essential in creating a variety of pharmaceuticals (Harris & Wilson, 1983).

  • Chemoselective Tert-butoxycarbonylation : BBDI is a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, yielding high products under mild conditions. This is particularly useful in protecting amino acids during peptide synthesis (Ouchi et al., 2002).

  • Alkylation of Tryptophan : A mild, regioselective method exists for alkylating tryptophan at the C-2 indole position without racemization. This has potential pharmaceutical applications, especially where the specific positioning of alkyl groups is crucial (Potukuchi & Bach, 2013).

  • Drug Discovery Considerations : Tert-butyl isosteres are used in drug discovery; however, their incorporation can lead to unwanted properties and decreased metabolic stability. Understanding their effects is crucial in drug design (Westphal et al., 2015).

  • Synthesis of Cyclic Peptides : A new approach enables the solid-phase synthesis of Z-dehydrotryptophan peptides, such as tunicyclin B, sclerotide A, CDA3a, and CDA4a, with high yield using a protected β-hydroxytryptophan building block (Diamandas, Moreira, & Taylor, 2021).

  • Effects on Tryptophan Indole Rings : The rate and specificity of tert-butylation of tryptophan indole rings during the removal of tert-butyloxycarbonyl groups are influenced by the cleaving reagents and the tryptophan residue's environment in the peptide chain (Löw, Kisfaludy, & Sohár, 1978).

  • Protein Analysis : Techniques have been developed to separate and quantitate amino acids in protein acid hydrolyzates using tert-butyldimethylsilyl derivatives. This is essential for understanding protein composition and modifications (Mawhinney et al., 1986).

Biochemical Analysis

Biochemical Properties

Boc-DL-tryptophan participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, it is involved in the synthesis of proteins where it contributes to the formation of peptide bonds . The nature of these interactions is often determined by the unique indole side chain of tryptophan, which enables unique biochemical interactions .

Cellular Effects

Boc-DL-tryptophan has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found that tryptophan and its metabolites can regulate the progression of lung cancer by modulating immune responses and inducing anti-inflammatory responses .

Molecular Mechanism

The mechanism of action of Boc-DL-tryptophan at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that the polyadenylate-binding protein PABPC1L modulates indoleamine 2,3-dioxygenase 1 (IDO1), a prospective target for immunotherapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-DL-tryptophan change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Boc-DL-tryptophan vary with different dosages in animal models. Studies have shown that tryptophan plays a crucial role in immunoregulation, significantly influencing macrophage phagocytosis .

Metabolic Pathways

Boc-DL-tryptophan is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways involve various enzymes and cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

Boc-DL-tryptophan is transported and distributed within cells and tissues. This process could involve specific transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

It is believed that the targeting signals or post-translational modifications direct it to specific compartments or organelles .

properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVNYBJCJGKVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318720
Record name STK367969
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13139-14-5, 112525-72-1
Record name tert-Butyloxycarbonyltryptophan
Source DTP/NCI
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Record name STK367969
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(tert-butoxy)carbonyl]-L-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the maximum observed in the separation selectivity of Boc-DL-tryptophan enantiomers with increasing β-cyclodextrin concentration?

A1: The maximum in the separation selectivity vs. β-cyclodextrin concentration curve is crucial for determining the mean host-guest interaction constants of the Boc-DL-tryptophan enantiomers with β-cyclodextrin []. This maximum indicates the optimal cyclodextrin concentration for achieving the highest resolution in the shortest separation time. Using a higher concentration than this optimal point can lead to decreased separation efficiency. This phenomenon is particularly important when screening cyclodextrins for their ability to separate chiral compounds, as using excessively high concentrations might lead to false negatives [].

Q2: How was a molecularly imprinted monolithic column used to analyze Boc-DL-tryptophan?

A2: Researchers utilized a sol-gel method to create a molecularly imprinted monolithic column specifically designed for Boc-DL-tryptophan analysis []. They used N-[(tert-Butoxy)carbonyl]-L-tryptophan as the template molecule during the synthesis process. This imprinted column was then successfully employed to achieve rapid baseline separation of the Boc-DL-tryptophan enantiomers [].

Q3: Can you elaborate on the determination of electrophoretic mobility and stability constants for Boc-DL-tryptophan complexes with chiral selectors?

A3: Researchers developed a method to calculate the electrophoretic mobility of transient complexes formed between a chiral compound and a chiral selector during separation []. This method utilizes the mobility of the fully ionized racemic compound in the absence of the chiral selector and the effective mobilities of its enantiomers at the chiral selector concentration where their mobility difference is maximized. Applying this method to Boc-DL-tryptophan and β-cyclodextrin yielded a complex mobility of 8.4 × 10-9 m2V-1s-1 and stability constants (KD and KL) of 374 ± 37 M-1 and 336 ± 31 M-1, respectively, at 25°C []. This information is crucial for understanding the chiral discrimination process and optimizing enantiomeric separations.

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